Canrenoate

Description

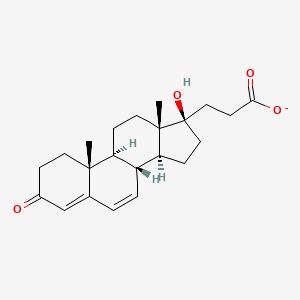

Structure

3D Structure

Properties

Molecular Formula |

C22H29O4- |

|---|---|

Molecular Weight |

357.5 g/mol |

IUPAC Name |

3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |

InChI |

InChI=1S/C22H30O4/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25)/p-1/t16-,17+,18+,20+,21+,22-/m1/s1 |

InChI Key |

PBKZPPIHUVSDNM-WNHSNXHDSA-M |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Canrenoate as an Aldosterone Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Canrenoate, a prodrug, is rapidly converted in the body to its active metabolite, canrenone. Canrenone functions as a direct competitive antagonist of the mineralocorticocorticoid receptor (MR). This antagonism blocks the physiological effects of aldosterone, primarily in the kidneys, leading to increased excretion of sodium and water, and retention of potassium. This technical guide provides a detailed examination of the molecular mechanism, binding kinetics, and functional consequences of this compound's action as an aldosterone antagonist. It includes summaries of key quantitative data, detailed experimental protocols for characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a potassium-sparing diuretic and an aldosterone antagonist. It is the potassium salt of canrenoic acid and is administered intravenously. In the body, this compound is rapidly metabolized to canrenone, the active compound responsible for its therapeutic effects. Canrenone's primary mechanism of action is the competitive blockade of the mineralocorticoid receptor, which plays a crucial role in the regulation of blood pressure and electrolyte balance.[1] This guide delves into the core molecular interactions and physiological consequences of this antagonism.

Molecular Mechanism of Action

The primary molecular target of canrenone is the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily.

Competitive Antagonism at the Mineralocorticoid Receptor

Aldosterone, the primary endogenous ligand for the MR, binds to the receptor in the cytoplasm of target cells. This binding event triggers a conformational change in the MR, leading to its dissociation from heat-shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the aldosterone-MR complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.

Canrenone, being structurally similar to aldosterone, competes with it for binding to the ligand-binding domain of the MR.[2] By occupying the binding site, canrenone prevents the conformational changes necessary for receptor activation. Consequently, the canrenone-MR complex is unable to efficiently recruit coactivators and initiate the transcriptional cascade that is normally triggered by aldosterone. This competitive inhibition is the cornerstone of this compound's therapeutic action.

Signaling Pathway

The signaling pathway of aldosterone and its antagonism by canrenone is depicted below.

Caption: Aldosterone signaling and this compound antagonism.

Quantitative Data

The following tables summarize key quantitative data for canrenone and other relevant mineralocorticoid receptor antagonists.

Table 1: Binding Affinity (Ki) and Potency (IC50) of Canrenone and Comparators

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Canrenone | Mineralocorticoid Receptor | Competitive Binding | - | - | [3] |

| Progesterone Receptor | Competitive Binding | 300 | - | [4][5] | |

| Androgen Receptor | Competitive Binding | Lower affinity than Spironolactone | - | [6] | |

| Glucocorticoid Receptor | Competitive Binding | - | - | [7] | |

| Spironolactone | Mineralocorticoid Receptor | Transactivation Assay | - | 24.2 | [8] |

| Eplerenone | Mineralocorticoid Receptor | Transactivation Assay | - | 990 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound and its active metabolite, canrenone.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of canrenone for the mineralocorticoid receptor and other steroid receptors.

Objective: To quantify the affinity of canrenone for the mineralocorticoid receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Homogenates of cells or tissues expressing the mineralocorticoid receptor (e.g., HEK293 cells stably expressing human MR, rat kidney cytosol).

-

Radioligand: A high-affinity radiolabeled ligand for the MR, such as [³H]-aldosterone.

-

Unlabeled Competitor: Canrenone.

-

Reference Compounds: Aldosterone (for determining non-specific binding) and other MR antagonists (e.g., spironolactone, eplerenone) for comparison.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well plates, filtration apparatus, and scintillation counter.

Protocol:

-

Membrane/Cytosol Preparation: Prepare membrane or cytosolic fractions from the receptor source according to standard laboratory protocols. Determine the protein concentration of the preparation.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor preparation, radioligand, and assay buffer.

-

Non-specific Binding: Receptor preparation, radioligand, and a high concentration of unlabeled aldosterone.

-

Competition Binding: Receptor preparation, radioligand, and varying concentrations of canrenone.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the canrenone concentration.

-

Determine the IC50 value (the concentration of canrenone that inhibits 50% of specific radioligand binding) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Radioligand Binding Assay Workflow.

Luciferase Reporter Gene Assay

This cell-based assay measures the functional antagonist activity of canrenone.

Objective: To determine the ability of canrenone to inhibit aldosterone-induced transcription of a reporter gene under the control of a mineralocorticoid-responsive promoter.

Materials:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO-K1) co-transfected with:

-

An expression vector for the human mineralocorticoid receptor.

-

A reporter plasmid containing a luciferase gene downstream of a promoter with hormone response elements (HREs).

-

-

Cell Culture Medium and Reagents.

-

Aldosterone (agonist).

-

Canrenone (test antagonist).

-

Luciferase Assay Reagent (containing luciferin substrate).

-

Lysis Buffer.

-

Luminometer.

Protocol:

-

Cell Culture and Transfection: Culture the cells under appropriate conditions. If not using a stable cell line, transiently transfect the cells with the MR expression vector and the luciferase reporter plasmid.

-

Cell Plating: Seed the transfected cells into a 96-well plate and allow them to attach overnight.

-

Treatment:

-

Replace the culture medium with a medium containing a fixed, sub-maximal concentration of aldosterone (to induce luciferase expression).

-

Add varying concentrations of canrenone to the wells. Include control wells with aldosterone alone (positive control) and vehicle alone (negative control).

-

-

Incubation: Incubate the plate for a sufficient period (e.g., 18-24 hours) to allow for gene expression.

-

Cell Lysis: Aspirate the medium and lyse the cells by adding lysis buffer to each well.

-

Luminometry: Transfer the cell lysates to a luminometer plate. Inject the luciferase assay reagent into each well and measure the light emission.

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the canrenone concentration.

-

Determine the IC50 value, which is the concentration of canrenone that causes a 50% reduction in the aldosterone-induced luciferase activity.

-

Caption: Luciferase Reporter Assay Workflow.

In Vivo Measurement of Urinary Electrolyte Excretion in Rats

This in vivo assay assesses the physiological effect of this compound on renal function.

Objective: To measure the effect of this compound administration on the urinary excretion of sodium and potassium in rats.

Materials:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Metabolic Cages: To allow for the separate collection of urine and feces.

-

This compound Solution: For administration (e.g., intravenous or oral).

-

Vehicle Control.

-

Ion-selective electrodes or flame photometer for electrolyte analysis.

Protocol:

-

Acclimatization: House the rats individually in metabolic cages for several days to acclimate them to the environment. Provide free access to food and water.

-

Baseline Collection: Collect urine over a 24-hour period to establish baseline electrolyte excretion levels.

-

Dosing: Administer this compound or vehicle to the rats.

-

Urine Collection: Collect urine at timed intervals (e.g., 0-4, 4-8, 8-24 hours) after dosing.

-

Sample Analysis: Measure the volume of urine collected at each time point. Determine the concentration of sodium and potassium in the urine samples using an appropriate analytical method.

-

Data Analysis:

-

Calculate the total amount of sodium and potassium excreted during each collection period.

-

Calculate the urinary Na+/K+ ratio.

-

Compare the electrolyte excretion and Na+/K+ ratio in the this compound-treated group to the vehicle-treated group to determine the diuretic and potassium-sparing effects.

-

Caption: In Vivo Electrolyte Excretion Workflow.

Conclusion

This compound, through its active metabolite canrenone, exerts its therapeutic effects by acting as a competitive antagonist at the mineralocorticoid receptor. This antagonism effectively blocks the actions of aldosterone, leading to a diuretic and potassium-sparing effect. The in-depth understanding of its mechanism of action, supported by quantitative binding and functional data, is crucial for its appropriate clinical use and for the development of novel, more selective aldosterone antagonists. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other compounds targeting the mineralocorticoid receptor.

References

- 1. eshonline.org [eshonline.org]

- 2. Third Generation Mineralocorticoid Receptor Antagonists; Why We Need a Fourth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The interaction of canrenone with oestrogen and progesterone receptors in human uterine cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The interaction of canrenone with oestrogen and progesterone receptors in human uterine cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In-vivo metabolites of spironolactone and potassium this compound: determination of potential anti-androgenic activity by a mouse kidney cytosol receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Canrenone | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 8. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Potassium Canrenoate: A Technical Guide

Executive Summary: This document provides a comprehensive technical overview of the pharmacological properties of potassium canrenoate, an aldosterone antagonist. Potassium this compound is the potassium salt of canrenoic acid and serves as a prodrug for its active metabolite, canrenone.[1] It is distinguished as the only clinically utilized mineralocorticoid receptor antagonist available for parenteral administration.[2] This guide details its mechanism of action, pharmacodynamic effects, pharmacokinetic profile, clinical applications, and safety considerations, tailored for an audience of researchers and drug development professionals. Quantitative data are summarized in tabular format, and key processes are visualized using diagrams to facilitate understanding.

Introduction

Potassium this compound is a steroidal, potassium-sparing diuretic belonging to the class of mineralocorticoid receptor (MR) antagonists.[3] It functions by competitively inhibiting the action of aldosterone, a key hormone in the regulation of sodium and potassium balance, thereby promoting natriuresis and diuresis while conserving potassium.[4] Its active metabolite, canrenone, is responsible for its pharmacological effects.[5] Clinically, it is employed in the management of conditions characterized by hyperaldosteronism, such as hypertension and edema associated with heart failure.[4][6] Its unique availability as an intravenous formulation makes it a valuable therapeutic option when oral administration is not feasible.[2]

Mechanism of Action

Mineralocorticoid Receptor (MR) Antagonism

The primary mechanism of action of potassium this compound is mediated by its active metabolite, canrenone. Canrenone acts as a competitive antagonist at the mineralocorticoid receptor (MR), which is located in the cytoplasm of epithelial cells in the distal tubules and collecting ducts of the kidneys.[4][7]

Under normal physiological conditions, aldosterone binds to the MR, causing the receptor-ligand complex to translocate to the nucleus. This complex then binds to hormone response elements on the DNA, leading to the increased expression of sodium channels (ENaC) and the Na+/K+-ATPase pump.[7] This results in increased sodium and water reabsorption from the tubular fluid into the blood, and potassium excretion into the urine.[7]

Canrenone, by competitively binding to the MR, prevents the conformational changes required for aldosterone to activate the receptor.[8] This blockade inhibits the translocation of the receptor to the nucleus and subsequent gene transcription. Consequently, the synthesis and insertion of sodium channels and Na+/K+-ATPase pumps are reduced. This leads to decreased sodium reabsorption and increased sodium and water excretion, while simultaneously reducing the excretion of potassium.[7]

Anti-androgenic Effects

Similar to spironolactone, potassium this compound exhibits anti-androgenic properties, which are attributed to canrenone binding to the androgen receptor (AR).[9][10] This can lead to side effects such as gynecomastia, impotence, and menstrual irregularities.[3][9] However, canrenone is reported to be a less potent antiandrogen compared to spironolactone.[10] Studies in rats have shown that while both spironolactone and potassium this compound decrease nuclear AR content, only spironolactone significantly reduces total hepatic AR content, suggesting spironolactone has a more pronounced anti-androgenic effect in the liver.[11]

Pharmacodynamics

The pharmacodynamic effects of potassium this compound are a direct result of its aldosterone antagonism.

-

Diuretic and Natriuretic Effects: By inhibiting aldosterone-mediated sodium and water reabsorption, potassium this compound increases urine output and sodium excretion. This effect is particularly pronounced in states of hyperaldosteronism.[7]

-

Potassium-Sparing Effect: The drug reduces the urinary excretion of potassium, which can lead to hyperkalemia, a key monitoring parameter.[4]

-

Antihypertensive Effect: The reduction in sodium and water retention leads to a decrease in extracellular fluid volume and a subsequent lowering of blood pressure.[7] This effect is more significant in patients with hypertension.[12]

-

Cardiovascular Effects: Beyond its diuretic and antihypertensive actions, MR antagonism has been shown to have beneficial effects on the cardiovascular system, including attenuation of cardiac fibrosis and improvement in endothelial function in animal models.[13]

Pharmacokinetics

Potassium this compound is a prodrug that is converted to the active metabolite, canrenone.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption and Distribution: As it is administered intravenously, bioavailability is 100%. Following administration, this compound is distributed and is highly bound to plasma proteins (~98%).[3]

-

Metabolism: Potassium this compound is rapidly converted to its active lactone metabolite, canrenone.[5] This conversion occurs in the liver.[4]

-

Excretion: Canrenone and its metabolites are primarily excreted by the kidneys.[3][4]

Pharmacokinetic Parameters

The pharmacokinetic profile of canrenone following intravenous administration of potassium this compound has been characterized in healthy volunteers and pediatric patients.

| Parameter | Value (Healthy Adults) | Value (Pediatric Patients) | Reference(s) |

| Dose | 200 mg (IV) | N/A | [14] |

| Cmax (Canrenone) | 2066 ± 876 ng/mL | N/A | [14] |

| Tmax (Canrenone) | 29 ± 15 min | N/A | [14] |

| Elimination Half-life (t½) | ~3.7 - 4.9 h (initial phase) | ~11.2 h (for a 4 kg child) | [14][15] |

| Total Clearance (CL) | 4.2 ± 1.7 mL/min/kg | 1.33 L/h (for a 4 kg child) | [14][15] |

| Plasma Protein Binding | ~98% | N/A | [3] |

Clinical Efficacy and Applications

Potassium this compound is indicated for conditions associated with primary or secondary hyperaldosteronism.

-

Hypertension: It is effective in reducing blood pressure, particularly in patients with essential hypertension.[6] In a study of hypertensive patients, oral potassium this compound (200 mg/day) demonstrated a greater and more rapid effect on diastolic blood pressure compared to spironolactone.[6] Another study showed that oral canrenone (50 mg or 100 mg daily) as an add-on therapy significantly reduced blood pressure in patients not well-controlled by other antihypertensives.[9]

-

Edema: It is used for short-term diuresis in edema and ascites, including those associated with congestive heart failure.[4][16]

-

Primary Hyperaldosteronism: It is used in the treatment of conditions related to excessive aldosterone production.[4]

| Study Population | Intervention | Key Efficacy Endpoints | Results | Reference(s) |

| Essential Hypertension | Oral Canrenone (50 mg/day) vs. Placebo, then HCTZ/Furosemide | Diastolic Blood Pressure (DBP) Reduction | Canrenone was effective in a subgroup of patients. | [17] |

| Essential Hypertension | Oral Canrenone (100 mg/day) as add-on therapy for 3 months | Systolic/Diastolic BP (SBP/DBP) Reduction | SBP: -23.68 mmHg; DBP: -12.38 mmHg | [9] |

| Essential Hypertension | Oral Potassium this compound (200 mg/day) vs. Spironolactone (200 mg/day) | SBP/DBP Reduction | Both effective; Potassium this compound showed a greater and more rapid effect on DBP. | [6] |

Safety and Tolerability

The safety profile of potassium this compound is primarily related to its mechanism of action and anti-androgenic effects.

Adverse Effects

The most significant and potentially life-threatening adverse effect is hyperkalemia.[3]

| Adverse Effect Category | Common Effects | Less Common / Rare Effects | Reference(s) |

| Metabolic / Electrolyte | Hyperkalemia, Hyponatremia, Hypochloremic acidosis | Hyperuricemia | [4][9][18] |

| Endocrine / Hormonal | Gynecomastia, Menstrual irregularities, Impotence, Deepening of voice | - | [3][4][9] |

| Gastrointestinal | Nausea, Vomiting, Diarrhea, Abdominal cramps | - | [9][11] |

| Neurological | Headache, Drowsiness, Dizziness, Mental confusion, Ataxia | - | [4][11] |

| Dermatologic | Skin rashes | Urticaria, Erythema, Alopecia | [11][18] |

| Hematologic | - | Thrombocytopenia, Eosinophilia, Agranulocytosis | [18] |

| Hepatic | - | Hepatotoxicity | [18] |

| Local | Pain at injection site (on rapid administration) | - | [18] |

Contraindications and Precautions

Potassium this compound is contraindicated in patients with:

Caution is advised in elderly patients, those with diabetes mellitus, and individuals with hepatic impairment, as they are at an increased risk of developing hyperkalemia.[3] Regular monitoring of serum electrolytes and renal function is essential during therapy.[18]

Drug Interactions

| Interacting Drug Class | Potential Effect | Management | Reference(s) |

| ACE Inhibitors / ARBs | Increased risk of hyperkalemia | Monitor serum potassium closely | [4] |

| Potassium Supplements | Increased risk of severe hyperkalemia | Avoid concomitant use | [4] |

| NSAIDs | May reduce the diuretic and antihypertensive effect | Monitor blood pressure and diuretic response | [4] |

| Other Potassium-Sparing Diuretics | Additive risk of hyperkalemia | Concomitant use is generally contraindicated |

Key Experimental Protocols

Representative Protocol: Mineralocorticoid Receptor Competitive Binding Assay

This protocol describes a representative method to determine the binding affinity (Ki) of canrenone for the mineralocorticoid receptor using a competitive radioligand binding assay.

1. Materials:

-

Receptor Source: Membrane preparations from cells transfected with human mineralocorticoid receptor (e.g., COS-1 cells).[19]

-

Radioligand: [³H]-Aldosterone or [³H]-Dexamethasone.[19]

-

Competitors: Unlabeled canrenone (test compound), unlabeled aldosterone (for non-specific binding).

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4), Wash buffer (ice-cold).

-

Equipment: 96-well plates, scintillation counter, glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

2. Procedure:

-

Membrane Preparation: Homogenize transfected cells in lysis buffer, centrifuge to pellet membranes, and resuspend in assay buffer. Determine protein concentration (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Receptor membranes, [³H]-Aldosterone (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Receptor membranes, [³H]-Aldosterone, and a high concentration of unlabeled aldosterone (e.g., 500-fold excess).

-

Competitive Binding: Receptor membranes, [³H]-Aldosterone, and varying concentrations of canrenone.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[19]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash filters multiple times with ice-cold wash buffer.

-

Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of canrenone.

-

Determine the IC₅₀ value (concentration of canrenone that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Representative Protocol: In Vivo Antihypertensive and Diuretic Effects in a Rat Model

This protocol outlines a method to assess the effects of intravenously administered potassium this compound in a deoxycorticosterone acetate (DOCA)-salt hypertensive rat model.

1. Animals and Model Induction:

-

Animals: Male Sprague Dawley rats.[20]

-

Hypertension Model: Induce hypertension using the DOCA-salt model. This involves a unilateral nephrectomy, subcutaneous implantation of a DOCA pellet, and providing 1% NaCl and 0.2% KCl in the drinking water.[20] This model is characterized by volume expansion and suppressed renin-angiotensin system activity.[20] Allow several weeks for hypertension to develop and stabilize.

2. Experimental Groups:

-

Group 1: Sham-operated control (vehicle treatment).

-

Group 2: DOCA-salt hypertensive rats + Vehicle (e.g., 0.9% saline, IV).

-

Group 3: DOCA-salt hypertensive rats + Potassium this compound (low dose, IV).

-

Group 4: DOCA-salt hypertensive rats + Potassium this compound (high dose, IV).

3. Drug Administration and Measurements:

-

Baseline: Before treatment, measure baseline systolic blood pressure (SBP) using a non-invasive tail-cuff method. Place rats in individual metabolic cages to collect 24-hour urine for volume and electrolyte (Na⁺, K⁺) analysis. Collect a baseline blood sample for serum electrolyte measurement.

-

Treatment: Administer potassium this compound or vehicle intravenously (e.g., via tail vein) daily for the duration of the study (e.g., 14 days).

-

Monitoring:

-

Measure SBP at regular intervals (e.g., every 2-3 days).

-

Perform 24-hour urine collections at least once a week to assess diuretic and electrolyte-sparing effects.

-

At the end of the study, collect a final blood sample for analysis.

-

4. Data Analysis:

-

Compare the changes in SBP from baseline among the different treatment groups.

-

Analyze the differences in 24-hour urine volume, urinary sodium excretion, and urinary potassium excretion.

-

Assess changes in serum sodium and potassium levels.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.

Conclusion

Potassium this compound is a pharmacologically important mineralocorticoid receptor antagonist, notable for its parenteral route of administration. Its active metabolite, canrenone, effectively blocks the renal effects of aldosterone, resulting in potent diuretic, natriuretic, and antihypertensive actions, coupled with potassium conservation. While its clinical utility is well-established, its use requires careful monitoring of serum potassium levels due to the risk of hyperkalemia, especially in susceptible populations and with concomitant use of other drugs affecting the renin-angiotensin-aldosterone system. The anti-androgenic properties, though less pronounced than those of spironolactone, remain a relevant consideration. Further research into novel, non-steroidal MRAs continues, aiming to improve selectivity and reduce off-target hormonal effects, building on the foundational understanding of steroidal antagonists like potassium this compound.[1][21]

References

- 1. Mineralocorticoid receptor antagonists-pharmacodynamics and pharmacokinetic differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Potassium this compound and the combination of potassium this compound-butizide in the therapy of light to moderate arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium this compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 6. [Clinical study of the efficacy of oral potassium this compound and spironolactone in essential arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are the side effects of Potassium this compound? [synapse.patsnap.com]

- 10. Aldosterone receptor blockers spironolactone and canrenone: two multivalent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]

- 14. Pharmacokinetics of canrenone after oral administration of spironolactone and intravenous injection of this compound-K in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Population pharmacokinetic model of canrenone after intravenous administration of potassium this compound to paediatric pa… [ouci.dntb.gov.ua]

- 16. perinatalnetwork.nhs.scot [perinatalnetwork.nhs.scot]

- 17. Recognition of markers of response to potassium-canrenoate in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]

- 19. jme.bioscientifica.com [jme.bioscientifica.com]

- 20. The Differential Modulatory Effects of Potassium Supplementation on Blood Pressure, Vascular Reactivity, Glomerular Filtration Rates, and Oxidative Stress in Different Experimental Hypertensive Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Canrenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canrenoic acid, a key steroidal antimineralocorticoid, plays a significant role in pharmacological research and drug development. As the major active metabolite of spironolactone, its synthesis and chemical characteristics are of considerable interest. This technical guide provides a comprehensive overview of the synthesis of canrenoic acid, its detailed chemical properties, and its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Canrenoic acid, chemically known as 17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid, is a synthetic steroid and a potent antagonist of the mineralocorticoid receptor (MR).[1][2] It is the principal active metabolite of the widely used diuretic and antihypertensive agent, spironolactone.[1] Canrenoic acid exists in equilibrium with its γ-lactone form, canrenone, through a reversible hydrolysis and lactonization process.[3] Its ability to block the effects of aldosterone makes it a crucial compound for studying the pathophysiology of diseases related to hyperaldosteronism and for the development of new therapeutic agents.[1] This guide details the synthetic routes to canrenoic acid, its physicochemical properties, and the signaling pathway through which it exerts its pharmacological effects.

Synthesis of Canrenoic Acid

The primary and most direct method for the synthesis of canrenoic acid is through the alkaline hydrolysis of its lactone precursor, canrenone. Canrenone itself can be synthesized from various steroidal starting materials.

Synthesis of the Precursor: Canrenone

A common synthetic route to canrenone starts from 4-androstenedione. The general scheme involves ethynylation, hydrogenation, oxidative cyclization, and dehydrogenation reactions.[4]

Experimental Protocol: Synthesis of Canrenone from 4-Androstenedione (A Generalized Procedure)

-

Ethynylation: 4-Androstenedione is reacted with an alkali metal acetylide (e.g., potassium acetylide) in an inert solvent (e.g., liquid ammonia or tetrahydrofuran) at low temperatures to introduce an ethynyl group at the C-17 position.

-

Carboxylation: The resulting 17α-ethynyl-17β-hydroxyandrost-4-en-3-one is then carboxylated using a Grignard reagent (e.g., ethylmagnesium bromide) followed by treatment with carbon dioxide to form the corresponding carboxylic acid.

-

Hydrogenation and Lactonization: The triple bond is selectively hydrogenated to a double bond, and subsequent intramolecular cyclization (lactonization) is induced, often under acidic conditions, to form the γ-lactone ring.

-

Dehydrogenation: The final step involves a dehydrogenation reaction to introduce a double bond at the C6-C7 position, yielding canrenone. This is typically achieved using a dehydrogenating agent like chloranil or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

Synthesis of Canrenoic Acid via Hydrolysis of Canrenone

The conversion of canrenone to canrenoic acid is achieved through alkaline hydrolysis, which opens the γ-lactone ring. The potassium salt of canrenoic acid (potassium canrenoate) is typically formed first, which can then be acidified to yield the free canrenoic acid.

Experimental Protocol: Synthesis of Potassium this compound and Canrenoic Acid from Canrenone

-

Hydrolysis: Canrenone is dissolved in an alcoholic solvent, such as methanol or ethanol. An aqueous solution of a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the hydrolysis of the lactone ring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Potassium this compound: Upon completion of the reaction, the solvent is often removed under reduced pressure. The resulting solid residue is the potassium salt of canrenoic acid (potassium this compound). This salt can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

-

Formation of Canrenoic Acid: To obtain the free acid, the isolated potassium this compound is dissolved in water and acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 3-4.

-

Purification: The precipitated canrenoic acid is then collected by filtration, washed with water to remove any remaining salts, and dried under vacuum. Further purification can be achieved by recrystallization.

Quantitative Data for Synthesis

| Parameter | Value/Range | Reference(s) |

| Starting Material | Canrenone | [4] |

| Key Reagent | Potassium Hydroxide | [4] |

| Solvent | Methanol/Ethanol | [4] |

| Reaction Temperature | Room Temperature to Reflux | [4] |

| Typical Yield | High (often nearly quantitative for hydrolysis) | Inferred from general chemical principles |

Chemical Properties of Canrenoic Acid

Canrenoic acid is a crystalline solid with well-defined physicochemical properties. Its structure, featuring a steroid backbone and a carboxylic acid functional group, dictates its reactivity and stability.

Physical and Chemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₃₀O₄ | [1][5] |

| Molecular Weight | 358.47 g/mol | [1][5] |

| IUPAC Name | 3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid | [1] |

| CAS Number | 4138-96-9 | [1] |

| Appearance | Off-White to Light Yellow Crystalline Powder | [6] |

| Solubility | Poorly soluble in water, soluble in organic solvents like ethanol and acetone. The potassium salt is water-soluble. | [7] |

| pKa | Not explicitly found in literature. |

Experimental Protocol: Determination of pKa (A General Procedure)

The pKa of canrenoic acid can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.

-

Potentiometric Titration: A solution of canrenoic acid in a suitable solvent (e.g., a water/ethanol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the midpoint of the titration curve where half of the acid has been neutralized.

-

UV-Vis Spectrophotometry: The UV-Vis spectra of canrenoic acid are recorded at various pH values. The change in absorbance at a specific wavelength, corresponding to the ionization of the carboxylic acid, is plotted against pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and deprotonated species.

Stability and Reactivity

Canrenoic acid's stability is significantly influenced by pH and temperature. The key reversible reaction it undergoes is the intramolecular esterification (lactonization) to form canrenone.

Lactonization and Hydrolysis:

Canrenoic acid is in a pH-dependent equilibrium with its lactone form, canrenone.

-

Acidic and Neutral Conditions: Under acidic and neutral conditions, the equilibrium favors the formation of the more stable, neutral lactone, canrenone.

-

Alkaline Conditions: Under alkaline conditions, the carboxylate anion is formed, which prevents lactonization and favors the open-chain hydroxy acid form (this compound).

The kinetics of canrenone hydrolysis and canrenoic acid lactonization have been studied, and the rates are dependent on pH, temperature, and buffer concentrations.[8] The hydrolysis of canrenone is a base-catalyzed process.

Mechanism of Action: Mineralocorticoid Receptor Signaling Pathway

Canrenoic acid exerts its pharmacological effects by acting as a competitive antagonist at the mineralocorticoid receptor (MR). This receptor is a nuclear hormone receptor that is activated by the steroid hormone aldosterone.

Signaling Pathway Overview:

-

Aldosterone Binding: In the absence of an antagonist, aldosterone diffuses into the cell and binds to the MR located in the cytoplasm.

-

Conformational Change and Translocation: This binding induces a conformational change in the MR, causing the dissociation of heat shock proteins (HSPs). The activated MR-aldosterone complex then translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the MR dimer to HREs recruits co-activator proteins and the transcriptional machinery, leading to the transcription of aldosterone-responsive genes. These genes encode for proteins such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, which are involved in sodium and potassium transport.

-

Antagonism by Canrenoic Acid: Canrenoic acid, due to its structural similarity to aldosterone, binds to the MR but does not induce the conformational change necessary for the recruitment of co-activators. By competitively inhibiting the binding of aldosterone, canrenoic acid prevents the transcription of aldosterone-responsive genes, thereby blocking the downstream physiological effects of aldosterone.

Experimental Workflow for Studying MR Antagonism:

A typical workflow to assess the antagonist activity of a compound like canrenoic acid on the MR signaling pathway involves several key steps.

Caption: A generalized workflow for evaluating the mineralocorticoid receptor antagonist activity of a compound.

Mineralocorticoid Receptor Signaling Pathway Diagram:

The following diagram illustrates the mechanism of action of aldosterone and its inhibition by canrenoic acid.

References

- 1. Canrenoic Acid | C22H30O4 | CID 656615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Canrenoic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone - Google Patents [patents.google.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Canrenoic Acid Potassium Salt | CymitQuimica [cymitquimica.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Pharmacokinetics of canrenone and metabolites after base hydrolysis following single and multiple dose oral administration of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

Canrenoate as a Prodrug: A Technical Guide to its Metabolism into Canrenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium canrenoate, a potassium-sparing diuretic, serves as a prodrug for its active metabolite, canrenone. This technical guide provides an in-depth analysis of the metabolic conversion of this compound to canrenone, a potent aldosterone antagonist. Understanding the pharmacokinetics, metabolic pathways, and experimental methodologies associated with this conversion is crucial for researchers and professionals involved in drug development and pharmacology. Potassium this compound is the potassium salt of canrenoic acid and is notable for being the only clinically used antimineralocorticoid available for parenteral (intravenous) administration.[1] Like spironolactone, it is metabolized in the body to the active form, canrenone.[1]

Metabolic Pathway and Pharmacokinetics

Upon administration, potassium this compound, which is the potassium salt of the open-lactone form, canrenoic acid, undergoes rapid and reversible lactonization to form canrenone.[2] This conversion is a key step in its mechanism of action, as canrenone is the primary active moiety responsible for the therapeutic effects.[3] Canrenone then exerts its diuretic and anti-hypertensive effects by competitively binding to mineralocorticoid receptors in the kidneys, thereby inhibiting the actions of aldosterone.

The metabolism of this compound and the subsequent pharmacokinetics of canrenone have been the subject of numerous studies. The following tables summarize the key pharmacokinetic parameters for both canrenoic acid and canrenone, compiled from various clinical and preclinical investigations.

Data Presentation

Table 1: Pharmacokinetic Parameters of Canrenone After Intravenous Administration of Potassium this compound in Healthy Adults

| Parameter | Value | Reference |

| Dose | 200 mg | [4] |

| Cmax (ng/mL) | 2066 ± 876 | [4] |

| Tmax (min) | 29 ± 15 | [4] |

| Elimination Half-life (h) | 4.9 ± 1.8 | [4] |

| Total Clearance (mL/min/kg) | 4.2 ± 1.7 | [4] |

Table 2: Comparative Pharmacokinetics of Canrenone After Oral Administration of Spironolactone and Intravenous Potassium this compound

| Administered Drug | Dose | Canrenone Cmax (ng/mL) | Canrenone Tmax (h) | Canrenone Elimination Half-life (h) | Reference |

| Spironolactone (oral) | 200 mg | 177 ± 33 | 4.4 ± 0.9 | 3.9 ± 1.2 | [4] |

| Potassium this compound (IV) | 200 mg | 2066 ± 876 | 0.48 ± 0.25 | 4.9 ± 1.8 | [4] |

Table 3: Pharmacokinetic Parameters of Canrenone in a Paediatric Population Following Intravenous Potassium this compound

| Parameter | Value | Reference |

| Median Weight (kg) | 4 | [2] |

| Clearance (CL/F) (L/h) | 1.33 (for a 4 kg child) | [2] |

| Volume of Distribution (V/F) (L) | 21.4 (for a 4 kg child) | [2] |

| Elimination Half-life (h) | 11.2 | [2] |

Metabolic Pathways Visualization

The metabolic conversion of potassium this compound to canrenone and its subsequent metabolism is a multi-step process. The following diagrams, generated using Graphviz, illustrate these pathways.

Caption: Metabolic pathway of potassium this compound to canrenone and its subsequent metabolism.

Experimental Protocols

Quantification of Canrenone in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol is a synthesis of methodologies described in the literature for the quantitative analysis of canrenone in plasma samples.[2][4]

Objective: To determine the concentration of canrenone in plasma following the administration of potassium this compound.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detection

-

C18 reversed-phase column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Internal standard (e.g., spironolactone or a related compound)

-

Plasma samples

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

To 1.0 mL of plasma in a centrifuge tube, add 100 µL of the internal standard solution.

-

Add 3.0 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of hexane and isoamyl alcohol) to extract canrenone.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 50 µL.

-

Detection: UV detection at a wavelength of 280 nm.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of canrenone to the internal standard against the concentration of canrenone standards.

-

Determine the concentration of canrenone in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for the quantification of canrenone in plasma by HPLC.

In Vitro Metabolism of Potassium this compound using Rat Liver Microsomes

This protocol provides a general framework for studying the metabolism of potassium this compound in a controlled in vitro environment, based on methodologies described for similar compounds.[5]

Objective: To investigate the metabolic conversion of this compound to canrenone and identify other potential metabolites using rat liver microsomes.

Materials:

-

Rat liver microsomes

-

Potassium this compound

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system for metabolite identification

Procedure:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (100 mM, pH 7.4)

-

Rat liver microsomes (e.g., 0.5 mg/mL protein concentration)

-

Potassium this compound (at a desired concentration, e.g., 10 µM)

-

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation and Sampling:

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

At various time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Reaction Quenching:

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Processing:

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the samples using an LC-MS/MS system to identify and quantify this compound, canrenone, and any other metabolites formed.

-

Caption: Workflow for the in vitro metabolism study of potassium this compound.

Further Metabolic Considerations

Beyond the primary conversion to canrenone, both canrenoic acid and canrenone can undergo further metabolism. Canrenoic acid can be directly conjugated to form glucuronides, a reaction catalyzed by UGT2B7.[6] Canrenone itself is a substrate for cytochrome P450 enzymes, leading to the formation of various oxidized metabolites, such as epoxy-canrenone.[5] It is important to note that spironolactone, another prodrug of canrenone, has a more complex metabolic profile that includes sulfur-containing metabolites, which are not formed from potassium this compound.[5] This difference in metabolic pathways may account for the varying side-effect profiles of the two drugs.

Conclusion

Potassium this compound serves as an effective prodrug, delivering the active aldosterone antagonist, canrenone, through a rapid and reversible lactonization process. The pharmacokinetic profile is characterized by a rapid appearance of canrenone in the plasma following intravenous administration. The metabolism of this compound is distinct from that of spironolactone, lacking the formation of sulfur-containing metabolites. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the metabolism and disposition of this important therapeutic agent. A thorough understanding of these principles is essential for the continued development and optimization of mineralocorticoid receptor antagonists.

References

- 1. Potassium this compound - Wikipedia [en.wikipedia.org]

- 2. Population pharmacokinetic model of canrenone after intravenous administration of potassium this compound to paediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Pharmacokinetics of canrenone after oral administration of spironolactone and intravenous injection of this compound-K in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Difference in metabolic profile of potassium this compound and spironolactone in the rat: mutagenic metabolites unique to potassium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spironolactone and canrenone inhibit UGT2B7-catalyzed human liver and kidney microsomal aldosterone 18beta-glucuronidation: a potential drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Canrenoate and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of canrenoate and its derivatives, focusing on their interaction with the mineralocorticoid receptor (MR). This compound, the open E-ring form of canrenone, is a clinically relevant aldosterone antagonist. Understanding how structural modifications to the core spirolactone scaffold influence binding affinity and biological activity is crucial for the design of more potent and selective MR antagonists. This document summarizes key quantitative data, details common experimental protocols for assessing activity, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and the Mineralocorticoid Receptor

Potassium this compound is a potassium-sparing diuretic and a competitive aldosterone antagonist.[1] It is a prodrug that is metabolized in the body to its active form, canrenone.[2] Canrenone is the closed γ-lactone ring form and is responsible for the majority of the pharmacological activity.[3] Both this compound and its parent compound, spironolactone, exert their effects by competitively binding to the mineralocorticoid receptor (MR), thereby inhibiting the actions of aldosterone.[3][4]

The mineralocorticoid receptor is a nuclear hormone receptor that, upon binding its ligand aldosterone, translocates to the nucleus and modulates the transcription of target genes.[5] In epithelial tissues like the kidney, this leads to the expression of proteins such as the epithelial sodium channel (ENaC) and Na+/K+-ATPase, which regulate sodium and potassium balance, and consequently, blood pressure.[5] Dysregulation of the MR signaling pathway is implicated in various cardiovascular and renal diseases, making it a key therapeutic target.

The development of MR antagonists has been driven by the need to improve selectivity and reduce side effects. Spironolactone, while effective, also interacts with androgen and progesterone receptors, leading to adverse effects like gynecomastia.[6] Canrenone is known to have lower antiandrogenic activity.[7] SAR studies are therefore critical for developing next-generation MRAs with improved receptor selectivity and pharmacokinetic profiles.

Core Structure-Activity Relationships

The affinity of this compound derivatives for the mineralocorticoid receptor is highly dependent on specific structural features of the steroid backbone and its substituents. The primary active form, canrenone, serves as the foundational structure for many SAR studies.

Key Structural Determinants for MR Affinity:

-

The 17-γ-Lactone Ring: The spirolactone ring at the C17 position is a critical feature for high-affinity binding. Opening this ring to the carboxylate form, as in this compound, has been shown to decrease the affinity for the MR.[4]

-

Substitution at C7: Modifications at the C7 position significantly influence activity. For instance, the 7α-thioacetyl group of spironolactone contributes to its potency. Removal of this group and introduction of a double bond between C6 and C7, as seen in canrenone, reduces the in vitro affinity for the MR.[8]

-

Saturation at C6-C7: The presence of a double bond at the C6-C7 position, as in canrenone, leads to lower MR affinity compared to saturated analogs or those with other substitutions like a 6β,7β-methylene group.[4][8]

-

Modifications to the Lactone Ring: Altering the lactone ring itself can dramatically reduce receptor affinity. However, in some cases, this loss of in vitro affinity does not directly correlate with a loss of in vivo activity, suggesting that metabolic activation or other pharmacokinetic factors may play a role.[4]

Quantitative Data on this compound Derivatives and Related Spirolactones

The following table summarizes quantitative data for canrenone and related spirolactone derivatives, comparing their relative binding affinity (RBA) for the rat kidney mineralocorticoid receptor against aldosterone and their in vivo antimineralocorticoid effect.

| Compound | Modification Relative to Canrenone | Relative Binding Affinity (RBA) for MR (%)¹ | Relative Antialdosterone Effect (in vivo) (%)¹ |

| Aldosterone | - (Reference Agonist) | 100 | - (Agonist) |

| Spironolactone | 7α-thioacetyl group | 100 | 100 |

| Canrenone | - (Unsubstituted at C7) | 24 | 46 |

| Prorenone | 6β,7β-methylene group | 152 | 141 |

| 17α-Hydroxypropyl-17β-OH Derivative² | Lactone ring replaced | < 1 | 184 |

¹ Data derived from Wambach, G., & Higgins, J. R. (1983). Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo. The values for Spironolactone are set to 100% as a reference antagonist.[4] ² This derivative illustrates a case where in vitro affinity is very low, but in vivo activity is high, likely due to metabolic conversion to an active form.[8]

Experimental Protocols

The determination of the biological activity of this compound derivatives relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the relative binding affinity (RBA) or inhibition constant (Ki) of this compound derivatives for the mineralocorticoid receptor.

Materials:

-

Receptor Source: Cytosolic preparations from rat kidney homogenates or cells engineered to express the human MR.

-

Radioligand: [³H]-aldosterone.

-

Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Buffers: Tris-HCl based binding buffer.

-

Separation Method: Dextran-coated charcoal or glass fiber filters for separating bound from free radioligand.

-

Instrumentation: Scintillation counter.

Methodology:

-

Preparation of Receptor Homogenate: Kidneys from adrenalectomized rats are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet cell debris, and the resulting supernatant (cytosol), containing the MR, is collected. Protein concentration is determined via a standard assay (e.g., BCA assay).

-

Competitive Binding Reaction: A constant concentration of [³H]-aldosterone and the receptor preparation are incubated in a series of tubes or a 96-well plate.

-

Addition of Competitor: Increasing concentrations of the unlabeled test compound (e.g., canrenone) are added to the reaction mixtures. A control group with no competitor (total binding) and a group with a large excess of unlabeled aldosterone (non-specific binding) are included.

-

Incubation: The reaction is incubated at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (typically several hours).

-

Separation: The reaction is terminated by adding a dextran-coated charcoal slurry, which adsorbs free [³H]-aldosterone. The mixture is centrifuged, and the supernatant containing the receptor-bound radioligand is collected. Alternatively, the reaction mixture is rapidly filtered through glass fiber filters, which trap the receptor-ligand complexes.

-

Quantification: Scintillation fluid is added to the supernatant or the filters, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Mineralocorticoid Receptor Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to act as an agonist or antagonist of MR-mediated gene transcription.

Objective: To quantify the functional antagonist activity of this compound derivatives.

Materials:

-

Cell Line: Mammalian cells (e.g., HEK293, CHO) stably co-transfected with two plasmids: one expressing the full-length human MR and another containing a luciferase reporter gene linked to an MR-responsive promoter (hormone response element).

-

Cell Culture Media: Appropriate media and supplements (e.g., DMEM, FBS).

-

Agonist: Aldosterone.

-

Test Compounds: this compound derivatives.

-

Lysis Buffer and Luciferase Substrate: Commercially available luciferase assay kit.

-

Instrumentation: Luminometer.

Methodology:

-

Cell Plating: The engineered reporter cells are seeded into a 96-well cell culture plate and incubated to allow for cell attachment.

-

Compound Treatment (Antagonist Mode): The culture medium is replaced with a medium containing the test compound at various concentrations, along with a fixed, sub-maximal concentration of the agonist, aldosterone (e.g., the EC80 concentration).

-

Incubation: The plate is incubated for 18-24 hours to allow for receptor activation, nuclear translocation, and subsequent expression of the luciferase reporter gene.

-

Cell Lysis: The treatment medium is removed, and the cells are washed. A passive lysis buffer is added to each well to release the cellular contents, including the expressed luciferase enzyme.

-

Luminometry: The plate is placed in a luminometer. The luciferase assay reagent, containing the substrate luciferin, is injected into each well, and the resulting light emission (luminescence) is measured.

-

Data Analysis: The luminescence signal is proportional to the level of MR-mediated gene transcription. For antagonist activity, the data is plotted as luminescence intensity versus the concentration of the test compound. The IC50 value, representing the concentration at which the aldosterone-induced signal is inhibited by 50%, is calculated.

Visualizations: Pathways and Workflows

Mineralocorticoid Receptor (MR) Signaling Pathway

The following diagram illustrates the genomic signaling pathway of the mineralocorticoid receptor and the mechanism of antagonism by canrenone.

Experimental Workflow for SAR Analysis

This diagram outlines the logical flow for conducting a structure-activity relationship study of novel this compound derivatives.

References

- 1. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]

- 2. Canrenone | C22H28O3 | CID 13789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of spironolactone and its metabolites on contractile property of isolated rat aorta rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of spironolactone and potassium this compound on cytosolic and nuclear androgen and estrogen receptors of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship of Spironolactone Derivat... [degruyterbrill.com]

In Vitro Mineralocorticoid Receptor Binding of Canrenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of canrenoate to the mineralocorticoid receptor (MR). This compound, an active metabolite of the widely used potassium-sparing diuretic spironolactone, functions as a competitive antagonist at the MR. This document details its binding affinity, outlines a comprehensive experimental protocol for assessing its receptor binding, and visualizes the associated molecular pathways and experimental procedures.

Quantitative Binding Affinity Data

Direct in vitro binding affinity data for this compound, such as Kᵢ, IC₅₀, or Kₐ values, are not extensively reported in publicly available literature. One study notes a "very low affinity of this compound binding to the receptor" without providing specific quantitative data[1]. However, its activity as a mineralocorticoid receptor antagonist is well-established, primarily through its formation from the prodrug spironolactone.[2][3] For comparative purposes, the binding affinity of spironolactone and the relative in vivo potency of this compound are presented below.

| Compound | Parameter | Value | Species/System | Radioligand | Reference |

| Spironolactone | IC₅₀ | 13 nM | COS-1 cells (expressing MR LBD) | [³H]-aldosterone | [1] |

| Spironolactone | IC₅₀ | 25 nM | COS-1 cells (expressing GMGG chimera) | [³H]-aldosterone | [1] |

| Potassium this compound | Relative Potency vs. Spironolactone | 0.68 | Human (in vivo) | N/A | [4] |

Note: The relative potency of potassium this compound was determined in vivo by assessing its effect on the urinary Na⁺/K⁺ ratio compared to spironolactone.[4] This value reflects the overall pharmacological effect, which includes factors beyond direct receptor binding. Canrenone is the common metabolite of both spironolactone and potassium this compound.[2][3]

Mineralocorticoid Receptor Signaling Pathway

The genomic signaling pathway of the mineralocorticoid receptor is a multi-step process initiated by ligand binding in the cytoplasm and culminating in the modulation of target gene expression in the nucleus.

Upon entering the cell, aldosterone or an antagonist like this compound binds to the MR, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[5] Ligand binding induces a conformational change in the receptor, leading to the dissociation of the HSPs. The activated MR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as hormone response elements (HREs).[5][6][7] This interaction recruits co-regulatory proteins and the transcriptional machinery, ultimately leading to the activation or repression of target gene transcription.[6]

Experimental Protocol: In Vitro Competitive Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the mineralocorticoid receptor using a filtration method.

Materials and Reagents

-

Receptor Source: Homogenates from cells or tissues expressing the mineralocorticoid receptor (e.g., transfected HEK293 cells, rat kidney).

-

Radioligand: [³H]-aldosterone (a high-affinity MR agonist).

-

Competitor: this compound (unlabeled).

-

Reference Competitor: Spironolactone (for assay validation).

-

Non-specific Binding Control: A high concentration of unlabeled aldosterone (e.g., 500-fold excess).

-

Binding Buffer: e.g., Tris-HCl buffer with additives like MgCl₂ and EDTA.

-

Wash Buffer: Ice-cold binding buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well Plates.

-

Filtration Apparatus.

-

Scintillation Counter.

Experimental Workflow

Detailed Methodology

-

Receptor Preparation:

-

Homogenize cells or tissues expressing the MR in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet and resuspend it in binding buffer.

-

Determine the protein concentration of the membrane preparation.[8]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add receptor homogenate, a fixed concentration of [³H]-aldosterone, and binding buffer.

-

Non-specific Binding: Add receptor homogenate, [³H]-aldosterone, and a saturating concentration of unlabeled aldosterone.

-

Competitive Binding: Add receptor homogenate, [³H]-aldosterone, and increasing concentrations of this compound (or spironolactone for the standard curve).

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[8]

-

-

Separation of Bound and Free Ligand:

-

Detection:

-

Dry the filters.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding CPM from the total binding CPM and the competitive binding CPM for each concentration of this compound.

-

Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-aldosterone).

-

Calculate the Kᵢ (Inhibition Constant): Use the Cheng-Prusoff equation to calculate the Kᵢ value from the IC₅₀:

Kᵢ = IC₅₀ / (1 + ([L]/Kₐ))

Where:

-

[L] is the concentration of the radioligand ([³H]-aldosterone).

-

Kₐ is the dissociation constant of the radioligand for the receptor.

-

This comprehensive guide provides a foundational understanding of the in vitro mineralocorticoid receptor binding of this compound for researchers and professionals in drug development. While direct quantitative binding data for this compound remains elusive, the provided comparative data and detailed experimental protocols offer a robust framework for further investigation.

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spironolactone and this compound-K: relative potency at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

Beyond Aldosterone: An In-depth Technical Guide to the Cellular and Molecular Targets of Canrenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenoate, and its active metabolite canrenone, are well-established as mineralocorticoid receptor (MR) antagonists.[1] For decades, their therapeutic utility has been primarily attributed to the blockade of aldosterone's effects, particularly in the context of hypertension and heart failure.[2][3] However, a growing body of evidence reveals that the pharmacological actions of this compound extend beyond the MR, encompassing a range of other cellular and molecular targets.[4][5][6][7] Understanding these off-target interactions is crucial for a comprehensive appreciation of this compound's therapeutic and adverse effect profiles, and for the rational design of future drugs with improved selectivity.

This technical guide provides an in-depth exploration of the non-MR targets of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a detailed summary of the available quantitative data, experimental methodologies, and the intricate signaling pathways involved.

Key Cellular and Molecular Targets

Na+/K+ ATPase (The Sodium-Potassium Pump)

Canrenone has been demonstrated to directly interact with and inhibit the Na+/K+ ATPase, an essential enzyme responsible for maintaining electrochemical gradients across cell membranes.[8] This interaction is of particular interest as the Na+/K+ ATPase is also the receptor for cardiac glycosides like ouabain.[8]

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 | 86 ± 37 µmol/L | Human Red Blood Cells | [8] |

| Apparent Dissociation Constant (Kc) | 200 ± 130 µmol/L | Human Red Blood Cells | [8] |

| Apparent Affinity (Inhibition of Activity) | 100-200 µM | Partially Purified Renal Na,K-ATPase | [4] |

| Inhibitory Constant (Ki) (Displacement of [3H]ouabain) | 100-300 µM | Partially Purified Renal Na,K-ATPase | [4] |

A common method to assess the inhibitory effect of canrenone on Na+/K+ ATPase is through the measurement of ouabain-sensitive Na+ efflux in human red blood cells.[8]

-

Cell Preparation: Freshly drawn human red blood cells are washed multiple times in a cold, isotonic choline chloride solution. The cells are then loaded with 22Na+ by incubation in a loading solution containing NaCl, KCl, MgCl2, Tris-HCl, and 22NaCl at 37°C for a specified time.

-

Na+ Efflux Assay: The 22Na+-loaded erythrocytes are washed to remove external radioactivity and then resuspended in different efflux media. These media contain varying concentrations of canrenone and/or ouabain.

-

Measurement of Na+ Efflux: Aliquots of the cell suspension are taken at different time points and centrifuged. The radioactivity in the supernatant, representing the efflux of 22Na+, is measured using a gamma counter.

-

Data Analysis: The rate of Na+ efflux is calculated and the ouabain-sensitive component is determined by subtracting the efflux in the presence of a saturating concentration of ouabain from the total efflux. The inhibitory effect of canrenone is then quantified by comparing the ouabain-sensitive efflux in the presence and absence of the compound. The IC50 and apparent dissociation constant (Kc) can be determined from dose-response curves.[8]

References

- 1. Selective inhibition of brain Na,K-ATPase by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-vivo metabolites of spironolactone and potassium this compound: determination of potential anti-androgenic activity by a mouse kidney cytosol receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual Inhibition of MAPK and JAK2/STAT3 Pathways Is Critical for the Treatment of BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Do canrenone and 6,7-dihydroxylated derivatives compete with ouabain at the same site on Na,K-ATPase? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Na+-K+-ATPase and 86Rb-uptake by canrenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical structure and aldosterone receptor affinity of this compound-potassium metabolites in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of canrenone after single and multiple doses of spironolactone [ouci.dntb.gov.ua]

- 8. Biotransformation of the mineralocorticoid receptor antagonists spironolactone and canrenone by human CYP11B1 and CYP11B2: Characterization of the products and their influence on mineralocorticoid receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intravenous Administration of Potassium Canrenoate: A Deep Dive into its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of intravenous potassium canrenoate, a potassium-sparing diuretic and aldosterone antagonist. Intravenous potassium this compound serves as a prodrug, rapidly converting to its active metabolite, canrenone, in the body. This document synthesizes available data on its metabolic fate, pharmacokinetic profile in various populations, and the analytical methodologies employed in its study.

Introduction

Potassium this compound is the only clinically available mineralocorticoid receptor antagonist that can be administered intravenously.[1] This route of administration is particularly valuable in clinical settings where oral administration is not feasible.[1] Upon entering the bloodstream, potassium this compound is rapidly hydrolyzed to canrenoic acid, which is in equilibrium with its active lactone form, canrenone. Canrenone is responsible for the pharmacological effects of the drug.[1]

Mechanism of Action and Metabolic Pathway

Potassium this compound exerts its diuretic and antihypertensive effects by competitively antagonizing aldosterone at the mineralocorticoid receptors, primarily in the distal convoluted tubules of the kidneys. This leads to increased sodium and water excretion while conserving potassium.

The metabolic conversion of intravenous potassium this compound to its active form, canrenone, is a critical step in its mechanism of action. The following diagram illustrates this metabolic pathway.

Caption: Metabolic conversion of intravenous potassium this compound to canrenone.

Pharmacokinetic Profile of Canrenone after Intravenous Potassium this compound Administration

The pharmacokinetic properties of canrenone following intravenous administration of potassium this compound have been characterized in various populations. The data is summarized in the tables below.

Healthy Adult Volunteers

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (ng/mL) | 2066 ± 876 | [2] |

| Tmax (min) | 29 ± 15 | [2] |

| Half-life (t½) (h) | 4.9 ± 1.8 | [2] |

| Total Clearance (mL/min/kg) | 4.2 ± 1.7 | [2] |

Pediatric Patients

A population pharmacokinetic study in pediatric patients (2 days to 10 years of age) who received intravenous potassium this compound revealed that weight was a significant covariate for clearance and volume of distribution.

| Parameter | Population Model | Reference |

| Clearance (CL/F) (L/h) | 11.4 × (Weight/70.0)^0.75 | [3] |

| Volume of Distribution (V/F) (L) | 374.2 × (Weight/70) | [3] |